Homofenazine
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Overview
Description
Quinupristin is a streptogramin B antibiotic, primarily used in combination with dalfopristin under the trade name Synercid. This combination is effective against Gram-positive bacteria, including multi-drug-resistant strains . Quinupristin inhibits the late phase of protein synthesis in the bacterial ribosome, making it a crucial agent in combating serious infections .
Preparation Methods
Quinupristin is derived from pristinamycin I, a natural product. The industrial production involves the fermentation of Streptomyces pristinaespiralis, followed by chemical modifications to enhance its efficacy . The synthetic route includes several steps of peptide macrolactone formation, which are then combined to form the final product .
Chemical Reactions Analysis
Quinupristin undergoes various chemical reactions, including:
Oxidation: Quinupristin can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Common reagents like cysteine and glutathione are used in substitution reactions to form conjugated metabolites. The major products formed from these reactions include cysteine and glutathione conjugates, which retain antibacterial activity.
Scientific Research Applications
Quinupristin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide macrolactone synthesis.
Biology: Investigated for its role in inhibiting bacterial protein synthesis.
Industry: Employed in the development of new antibiotics and studying drug resistance mechanisms.
Mechanism of Action
Quinupristin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting the late phase of protein synthesis . This binding prevents the elongation of the polypeptide chain, leading to incomplete protein synthesis and eventual bacterial cell death . The combination with dalfopristin enhances this effect by binding to a different site on the ribosome, creating a synergistic bactericidal activity .
Comparison with Similar Compounds
Quinupristin is unique among streptogramin antibiotics due to its specific binding sites and synergistic action with dalfopristin. Similar compounds include:
Dalfopristin: Another streptogramin antibiotic that works synergistically with quinupristin.
Pristinamycin IIA: A precursor to dalfopristin, used in combination therapies.
Virginiamycin: Another streptogramin antibiotic with similar mechanisms but different clinical applications.
Quinupristin’s unique combination with dalfopristin and its specific action on bacterial ribosomes make it a valuable antibiotic in treating resistant bacterial infections.
Properties
CAS No. |
3833-99-6 |
---|---|
Molecular Formula |
C23H28F3N3OS |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol |
InChI |
InChI=1S/C23H28F3N3OS/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30/h1-2,5-8,17,30H,3-4,9-16H2 |
InChI Key |
LOHNHQLZFYCAEQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Key on ui other cas no. |
3833-99-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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